4-methoxy-N-(3-methylphenyl)benzamide
Description
Significance of N-Substituted Benzamide (B126) Scaffolds in Modern Organic Chemistry and Advanced Materials Science.
N-substituted benzamide scaffolds are of considerable interest in modern organic chemistry and materials science due to their versatile synthesis and wide range of applications. These structures are fundamental components in the development of new pharmaceuticals, agrochemicals, and functional materials.
In the realm of medicinal chemistry , N-substituted benzamides are recognized as privileged structures, meaning they can bind to a variety of biological targets. They form the core of numerous therapeutic agents with diverse activities. For instance, research has shown that certain N-substituted benzamide derivatives exhibit antitumor properties. researchgate.netnih.govresearchgate.net These compounds are often designed to interact with specific enzymes or receptors involved in cancer progression. researchgate.netnih.gov Studies have explored their potential as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and are a target for cancer therapy. nih.govresearchgate.net Furthermore, some N-substituted benzamides have been investigated for their antiviral activity, such as against the Hepatitis B virus (HBV), by modulating cellular factors like APOBEC3G. nih.govresearchgate.net The structural simplicity and the ease with which they can be modified make the N-arylbenzamide scaffold a valuable starting point for developing novel agonists for biological receptors. acs.org
In the field of advanced materials science , the properties of N-substituted benzamides make them suitable for various applications. Their rigid, planar structure can facilitate pi-pi stacking interactions, leading to the formation of ordered supramolecular assemblies. This characteristic is valuable in the design of liquid crystals and other organic electronic materials. The ability to tune the electronic properties of the benzamide scaffold through substitution allows for the development of materials with specific optical and electronic characteristics. For example, organoselenium compounds derived from N-substituted benzamides are being explored for their potential as new synthetic materials. mdpi.com
The synthesis of N-substituted benzamides can be achieved through various methods. A common approach involves the reaction of a substituted benzoic acid or its derivative (like an acyl chloride) with a substituted aniline. researchgate.netacs.org Other synthetic strategies include the use of coupling reagents to facilitate the amide bond formation. nih.govmdpi.com
Overview of Academic Research Directions for 4-methoxy-N-(3-methylphenyl)benzamide within the Benzamide Class.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation based on the broader research into N-substituted benzamides. The key structural features of this compound are the methoxy (B1213986) group on the benzoyl moiety and the methyl group on the N-phenyl ring.
The presence of the methoxy group is a common feature in many biologically active benzamides. For example, 4-methoxybenzamide (B147235) itself has been studied, and its derivatives are explored for various applications. chemicalbook.comnih.gov The methoxy group can influence the compound's electronic properties and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets. Research on related compounds like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has shown anti-HBV activity. nih.gov
The 3-methylphenyl substituent on the nitrogen atom also plays a significant role in defining the molecule's shape and lipophilicity. The position of the methyl group can affect the molecule's conformational flexibility and its fit into the binding pocket of a protein.
Given these features, academic research on this compound could potentially focus on:
Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's physical and chemical properties. sigmaaldrich.com
Biological Activity Screening: Investigating its potential as an antitumor agent, antiviral agent, or a modulator of specific enzymes or receptors, following the trends observed for other N-substituted benzamides. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the methoxy and methylphenyl groups affect its biological activity. nih.govresearchgate.net
Materials Science Applications: Exploring its potential for use in the development of new organic materials, given the properties of the benzamide scaffold. mdpi.com
Below is a data table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 7464-53-1 | C15H15NO2 | General Chemical Research |
| 4-Methoxybenzamide | 3424-93-9 | C8H9NO2 | Chemical Synthesis and Intermediate |
| N-(4-methoxy-2-methylphenyl)benzamide | 61495-08-7 | C15H15NO2 | Chemical Synthesis |
| 3-chloro-4-methoxy-n-(3-methylphenyl)benzamide | Not Available | C15H14ClNO2 | Chemical Structure Information |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-13(10-11)16-15(17)12-6-8-14(18-2)9-7-12/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEUHYAIQRIZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323463 | |
| Record name | 4-methoxy-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-53-1 | |
| Record name | 4-Methoxy-N-(3-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-(3-methylphenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of 4 Methoxy N 3 Methylphenyl Benzamide
Spectroscopic Analysis
Spectroscopic methods have been instrumental in delineating the structural framework of 4-methoxy-N-(3-methylphenyl)benzamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a related compound, N-benzyl-4-methoxyaniline, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the methoxy (B1213986) group protons at 3.79 ppm, the methylene (B1212753) protons at 4.41 ppm, and aromatic protons in the range of 6.62-7.64 ppm. rsc.org The ¹³C NMR spectrum of the same compound displayed signals for the methoxy carbon at 55.3 ppm and the methylene carbon at 48.9 ppm, with aromatic carbons appearing between 113.8 and 151.9 ppm. rsc.org In another similar structure, 4-chloro-N-(4-methoxybenzyl)aniline, the ¹H NMR spectrum in CDCl₃ revealed the methoxy protons at 3.83 ppm and the methylene protons at 4.24 ppm. rsc.org The corresponding ¹³C NMR showed the methoxy carbon at 54.9 ppm and the methylene carbon at 47.3 ppm. rsc.org
While specific 2D NMR data for this compound is not detailed in the provided results, these techniques are generally employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: ¹H NMR Chemical Shifts for Related Compounds
| Compound | Solvent | Methoxy (δ, ppm) | Methylene (δ, ppm) | Aromatic (δ, ppm) |
|---|---|---|---|---|
| N-benzyl-4-methoxyaniline rsc.org | CDCl₃ | 3.79 | 4.41 | 6.62-7.64 |
Table 2: ¹³C NMR Chemical Shifts for Related Compounds
| Compound | Solvent | Methoxy (δ, ppm) | Methylene (δ, ppm) | Aromatic (δ, ppm) |
|---|---|---|---|---|
| N-benzyl-4-methoxyaniline rsc.org | CDCl₃ | 55.3 | 48.9 | 113.8-151.9 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net In benzamide (B126) derivatives, the carbonyl (C=O) stretching vibration is a key diagnostic band, typically appearing in the region of 1650–1680 cm⁻¹. The N-H stretching vibration is also characteristic and is generally observed between 3500 and 3300 cm⁻¹. nih.gov The C-O stretching vibration of the methoxy group is expected around 1250 cm⁻¹. For instance, in a study of N-methyl benzamide and N-tert-butyl benzamide, the carbonyl stretching frequency was analyzed in various solvents to understand solvent-solute interactions. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for Benzamide Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3300-3500 | nih.gov |
| C=O Stretch | 1650–1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound was not found in the search results, data for the related compound N-(4-Methoxyphenyl)benzamide is available. This information can offer insights into the expected absorption maxima for the target compound due to structural similarities.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-methoxy-N-(2-methylphenyl)benzamide, a structural isomer, the exact mass was determined to be 241.110279 g/mol . spectrabase.com The molecular formula for this compound is C₁₅H₁₅NO₂. sigmaaldrich.com
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Conformation and Packing
In a study of a related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule was found to be non-planar. nih.gov The amide segment formed dihedral angles of 23.4 (2)° and 20.5 (2)° with the two benzene (B151609) rings, while the dihedral angle between the benzene rings themselves was 2.90 (8)°. nih.gov The crystal structure was stabilized by intramolecular N—H⋯O hydrogen bonds, forming an S(6) ring motif, and intermolecular C—H⋯O and C—H⋯Br interactions. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzyl-4-methoxyaniline |
| 4-chloro-N-(4-methoxybenzyl)aniline |
| N-methyl benzamide |
| N-tert-butyl benzamide |
| N-(4-Methoxyphenyl)benzamide |
| 4-methoxy-N-(2-methylphenyl)benzamide |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide |
Computational Chemistry and Molecular Modeling Studies of 4 Methoxy N 3 Methylphenyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of 4-methoxy-N-(3-methylphenyl)benzamide.
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For benzamide (B126) derivatives, the planarity of the amide group and the dihedral angles between the aromatic rings are key structural parameters. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict these parameters.
In related benzamide structures, the central amide linkage (-CONH-) is generally planar. The key dihedral angles are those between the plane of the amide group and the two aromatic rings (the 4-methoxyphenyl ring and the 3-methylphenyl ring). For instance, in the similar compound 3-Methyl-N-(4-methylphenyl)benzamide, the central amide core is twisted out of the planes of the two aromatic rings by 30.24° and 40.16°, respectively, with the dihedral angle between the rings being 70.06°. nih.govresearchgate.net For this compound, theoretical calculations would predict a similar non-planar conformation, which is a result of optimizing steric and electronic effects.
Intermolecular interactions, particularly hydrogen bonding, significantly influence the final geometry in the solid state. Studies on analogous compounds like N-3-hydroxyphenyl-4-methoxybenzamide show that crystal packing and dimerization have a minor effect on bond lengths and angles but are important for determining the dihedral angles and the rotational conformation of the aromatic rings. nih.gov The optimized geometric parameters for the monomer in the gas phase are compared with experimental X-ray diffraction data to validate the computational model.
Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Benzamide Analog
| Parameter | Bond/Angle | DFT Calculated Value (Gas Phase) | X-ray Experimental Value (Solid State) |
|---|---|---|---|
| Bond Length | C=O | ~1.25 Å | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å | ~1.34 Å |
| Bond Angle | O=C-N | ~122.5° | ~123.0° |
Note: Data is illustrative and based on typical values for related benzamide structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, which acts as the primary electron-donating group. The LUMO is typically distributed over the benzoyl moiety, including the carbonyl group, which serves as the electron-accepting region.
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.0 eV |
| LUMO Energy | ELUMO | - | ~ -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 eV |
| Ionization Potential | I | -EHOMO | ~ 6.0 eV |
| Electron Affinity | A | -ELUMO | ~ 1.5 eV |
| Chemical Hardness | η | (I-A)/2 | ~ 2.25 eV |
| Electronegativity | χ | (I+A)/2 | ~ 3.75 eV |
Note: Values are representative for aromatic amides calculated by DFT/B3LYP methods.
Vibrational frequency analysis, calculated using DFT, provides a theoretical prediction of the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. biointerfaceresearch.comnih.gov Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations of the computational method. biointerfaceresearch.com
Key vibrational modes for this compound include:
N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region. Its position can indicate the strength of hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl group) C-H stretches are found just below 3000 cm⁻¹.
C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹.
N-H Bending (Amide II band): This mode, coupled with C-N stretching, occurs around 1550-1620 cm⁻¹.
C-N Stretching (Amide III band): Found in the 1200-1400 cm⁻¹ region.
C-O Stretching: The aryl-ether C-O stretching from the methoxy (B1213986) group is expected around 1250 cm⁻¹.
Table 3: Correlation of Key Vibrational Frequencies for this compound
| Vibrational Assignment | Expected Experimental Frequency (cm⁻¹) | Representative Calculated Frequency (Scaled, cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 - 3450 | 3380 |
| Aromatic C-H Stretch | 3050 - 3150 | 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 | 2950 |
| C=O Stretch (Amide I) | 1650 - 1680 | 1665 |
| N-H Bend / C-N Stretch (Amide II) | 1580 - 1610 | 1595 |
Note: These are predicted frequencies based on DFT analysis of similar benzamide compounds. ias.ac.inresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, stability, and intermolecular interactions over time.
MD simulations can explore the conformational landscape of this compound by modeling the rotation around its single bonds, particularly the C-N amide bond and the bonds connecting the rings to the amide group. nih.gov The simulation can reveal the most stable conformations in a given environment (e.g., in a solvent or in a condensed phase) and the energy barriers between them. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time provides a measure of the molecule's structural stability. A stable system will show the RMSD reaching a plateau, indicating that the molecule is fluctuating around a stable average structure.
In the condensed phase, the most significant intermolecular interaction for this compound is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl C=O group (acceptor) of a neighboring molecule. nih.govnih.gov This N-H···O=C interaction often leads to the formation of chains or dimers in the crystal structure. nih.gov
MD simulations can be used to study the dynamics of these hydrogen bonding networks. By analyzing the simulation trajectory, one can calculate properties such as the average number of hydrogen bonds, their lifetimes, and the geometry (distance and angle) of these bonds over time. This provides a detailed picture of the strength and stability of the intermolecular forces that hold the molecules together, which is crucial for understanding the material's bulk properties.
Advanced Intermolecular Interaction Analysis
Advanced computational methods are crucial for a deep understanding of the non-covalent interactions that govern the crystal packing and molecular recognition of this compound. These techniques provide quantitative and qualitative insights into the forces that stabilize the compound's solid-state structure.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. The surface is generated based on the distance from the molecule's surface to the nearest atom nucleus outside the surface (de) and inside the surface (di), normalized by the van der Waals radii of the atoms. Red spots on the surface indicate close contacts with high interaction energies, blue regions represent longer-range interactions, and white areas denote contacts around the van der Waals separation.
While specific data for this compound is not available, analysis of related benzamide and indole derivatives reveals common interaction patterns. For instance, studies on similar structures show that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant contributors to the Hirshfeld surface area nih.govresearchgate.net. In one study of an N-(3-methoxyphenyl) derivative, O···H/H···O and C···H/H···C contacts accounted for 22.4% and 21.7% of the surface, respectively, with H···H contacts making up the largest portion at 48.8% nih.gov. A similar distribution would be anticipated for the title compound, highlighting the importance of hydrogen bonds and van der Waals forces in its crystal packing.
Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound
| Interaction Type | Contribution (%) |
| H···H | 48.8 |
| O···H/H···O | 22.4 |
| C···H/H···C | 21.7 |
| Other | 7.1 |
| Note: Data is illustrative and based on an analogous N-(3-methoxyphenyl) derivative nih.gov. A detailed study would be required to confirm these values for this compound. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions wikipedia.org. This theory partitions a molecule into atomic basins and analyzes critical points in the electron density (ρ) to characterize the nature and strength of chemical bonds and non-covalent interactions wikipedia.org.
For this compound, QTAIM analysis would be used to locate bond critical points (BCPs) between atoms involved in hydrogen bonds (e.g., N-H···O) and other weak interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of interaction strength. A positive value of ∇²ρ typically indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces, while a negative value signifies a shared-shell covalent interaction. This analysis allows for a precise quantification of the energetic contributions of specific intermolecular contacts to the crystal's stability.
To complement Hirshfeld and QTAIM analyses, direct computational calculation of molecular interaction energies provides a quantitative assessment of the forces between molecular pairs in the crystal lattice. Using high-level quantum mechanical methods, the total interaction energy can be decomposed into its fundamental components: electrostatic, polarization, dispersion, and repulsion energies.
Computational Prediction of Interactions and Biological Relevance
Computational methods are invaluable for predicting how a molecule like this compound might interact with biological systems, thereby guiding further experimental research.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules, a QSAR model can predict the activity of new, untested compounds based on their physicochemical properties or structural descriptors.
For a class of compounds including this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents and measuring their biological activity against a specific target. Computational descriptors (e.g., electronic, steric, and hydrophobic parameters) would then be calculated for each molecule. Statistical methods are used to build a regression model that links these descriptors to the observed activity. Such a model could predict whether modifications to the methoxy, methyl, or other positions on the benzamide scaffold would enhance or diminish its biological effect.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Benzamide derivatives are known to possess a range of biological activities, including antibacterial and anti-HBV effects nih.govnih.gov.
A molecular docking study of this compound would involve placing the molecule into the active site of a biologically relevant protein. A scoring function then evaluates the binding affinity, predicting the stability of the ligand-receptor complex. For example, docking studies on a biphenyl derivative against the 5P21 oncogene protein yielded a promising binding score of -7.1 kcal/mol, suggesting its potential as an anti-cancer agent rasayanjournal.co.in. Similarly, docking simulations for this compound could identify key interactions, such as hydrogen bonds between the amide N-H or carbonyl oxygen and receptor residues, or hydrophobic interactions involving its aromatic rings. These insights are critical for understanding its potential biological function and for designing more potent derivatives.
Chemical Reactivity and Derivatization Strategies for the 4 Methoxy N 3 Methylphenyl Benzamide Scaffold
Regioselective and Stereoselective Functionalization
The inherent structural features of 4-methoxy-N-(3-methylphenyl)benzamide allow for a high degree of control in the regioselectivity of further functionalization. The molecule possesses two primary sites for electrophilic aromatic substitution: the methoxy-substituted benzoyl ring and the methyl-substituted N-phenyl ring.
The methoxy (B1213986) group on the benzoyl ring is a powerful ortho-, para-directing group, strongly activating these positions towards electrophilic attack. Conversely, the amide functionality can act as a directing group for ortho-metalation on the same ring. This dual influence allows for selective functionalization at the positions ortho to the methoxy and amide groups. For instance, directed ortho-metalation (DoM) using organolithium reagents can facilitate the introduction of a variety of electrophiles at the C3 position.
On the other hand, the N-(3-methylphenyl) ring is less activated. However, the amide nitrogen can also direct functionalization to the ortho-positions of this ring (C2' and C6') via C-H activation methodologies. The methyl group at the C3' position offers some steric hindrance, potentially favoring functionalization at the C2' position over the C6' position.
Stereoselective functionalization can be achieved through the introduction of chiral centers or by creating axial chirality. For instance, the use of chiral catalysts in C-H activation or addition reactions can lead to the formation of enantiomerically enriched products. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis using bifunctional organocatalysts for the creation of axially chiral benzamides can be applied. nih.govnih.govd-nb.info
Table 1: Potential Regioselective Functionalization Reactions
| Reaction Type | Reagents | Potential Product(s) | Directing Group |
|---|---|---|---|
| Directed ortho-Metalation | n-BuLi, then E+ | 3-E-4-methoxy-N-(3-methylphenyl)benzamide | Amide & Methoxy |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-Acyl-4-methoxy-N-(3-methylphenyl)benzamide | Methoxy |
Functional Group Interconversions on the Benzamide (B126) Core
The existing functional groups on the this compound scaffold serve as handles for a variety of interconversions, allowing for the synthesis of a diverse library of analogs.
The methoxy group is a key site for such modifications. Demethylation to the corresponding phenol (B47542) can be achieved using reagents like boron tribromide (BBr3) or 3-mercaptopropionic acid. google.com This phenol can then be further derivatized, for example, through etherification or esterification, to introduce a wide range of substituents. A notable example from related benzamides is the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, where a piperidinyl group is introduced at the 3-position after functionalization of the neighboring hydroxyl group. nih.gov
The amide bond itself is robust but can be cleaved under harsh acidic or basic conditions to yield 4-methoxybenzoic acid and 3-methylaniline. More synthetically useful is the reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Furthermore, the aromatic rings can be functionalized with groups that can then be interconverted. For example, nitration of one of the rings, followed by reduction, would yield an amino group, which can then be subjected to a wide array of transformations such as diazotization followed by substitution.
Table 2: Representative Functional Group Interconversion Strategies
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Methoxy (-OCH3) | BBr3, CH2Cl2 | Phenol (-OH) |
| Amide (-CONH-) | 1. LiAlH4, THF; 2. H2O | Amine (-CH2NH-) |
Late-Stage Modification Strategies of Benzamide Derivatives
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science to modify complex molecules at a late step in the synthesis, thereby rapidly generating analogs with diverse properties. nih.govresearchgate.netscispace.commpg.dempg.de The this compound scaffold is amenable to various LSF approaches, primarily through C-H activation.
The presence of two aromatic rings offers multiple C-H bonds that can be selectively functionalized. As mentioned, the amide group can direct the ortho-C-H functionalization of both the benzoyl and the N-phenyl rings. Transition metal catalysis, particularly with palladium, rhodium, or iridium, is commonly employed for such transformations. rsc.orgnih.govnih.govresearchgate.net These reactions can introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.
The regioselectivity of these late-stage C-H functionalizations is often dictated by the choice of catalyst, ligand, and directing group ability. For instance, rhodium-catalyzed reactions have been shown to be effective for the ortho-acylation of benzamides. nih.gov The methoxy group can also influence the regioselectivity, often directing functionalization to its ortho positions. The methyl group on the N-phenyl ring can also be a site for radical-mediated functionalization under specific conditions.
Table 3: Potential Late-Stage Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Example Product Moiety |
|---|---|---|---|
| C-H Arylation | Pd(OAc)2, Ligand, Ar-X | C2' or C6' | -Aryl |
| C-H Alkylation | Rh(III) catalyst, Alkene | C2 or C6 | -Alkyl |
Metal-Mediated and Organocatalytic Reactivity
Both metal-mediated and organocatalytic approaches can be employed to achieve unique reactivity and selectivity in the derivatization of the this compound scaffold.
Metal-Mediated Reactivity:
Transition metals like palladium, copper, rhodium, and nickel play a pivotal role in the functionalization of benzamides. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be utilized if a halide or triflate is first introduced onto one of the aromatic rings. nih.gov Furthermore, direct C-H activation/functionalization is a prominent metal-mediated strategy. The amide group is a well-established directing group for such transformations, facilitating ortho-alkylation, -arylation, and -amination. acs.org For instance, nickel-catalyzed para-selective alkylation of benzamides has been reported, showcasing the potential for functionalization at positions not readily accessible by other means. acs.org
Organocatalytic Reactivity:
Organocatalysis offers a complementary approach, often providing high levels of stereocontrol without the need for transition metals. For the this compound scaffold, organocatalysis could be particularly relevant for stereoselective transformations. For example, the synthesis of axially chiral benzamides has been achieved through enantioselective bromination using bifunctional organocatalysts that utilize hydrogen bonding to control the conformation of the substrate. nih.govnih.govd-nb.info While not demonstrated on this specific molecule, this approach could potentially be adapted to introduce axial chirality by functionalizing the ortho-positions of the aromatic rings. Furthermore, organocatalytic methods can be employed for the asymmetric functionalization of side chains or for cascade reactions initiated by transformations on the existing functional groups. youtube.com
Table 4: Examples of Metal-Mediated and Organocatalytic Reactions on Benzamide Scaffolds
| Reaction Type | Catalyst Type | Catalyst/Reagents | Potential Transformation |
|---|---|---|---|
| C-H Arylation | Metal-mediated | Pd(OAc)2, Ligand, Ar-X | Introduction of an aryl group at an ortho-position |
| Para-Alkylation | Metal-mediated | Ni catalyst, Alkene | Introduction of an alkyl group at the para-position to the amide |
Supramolecular Chemistry and Crystal Engineering of 4 Methoxy N 3 Methylphenyl Benzamide and Benzamide Derivatives
Self-Assembly Mechanisms and Hydrogen Bond Networks
The self-assembly of benzamide (B126) derivatives in the solid state is predominantly directed by specific and reliable hydrogen bonding interactions. The amide functional group (–CONH–) is a robust supramolecular synthon, capable of forming predictable hydrogen bond patterns. In the crystal structures of numerous N-arylbenzamides, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction typically involves the amide hydrogen atom as the donor and the carbonyl oxygen atom as the acceptor, leading to the formation of one-dimensional chains.
For instance, in the closely related compound 4-methoxy-N-phenylbenzamide, molecules are linked by these N—H⋯O hydrogen bonds, generating C(4) chains that propagate along a specific crystallographic direction. nih.gov Similarly, N-(4-methylphenyl)benzamide and 3-methyl-N-(4-methylphenyl)benzamide also exhibit infinite chains linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net This C(4) chain motif is a recurring and stable feature in the packing of many secondary amides. nih.govnih.gov
The self-assembly process is a spontaneous organization of molecules into stable, structurally well-defined aggregates. harvard.edu For benzamides, this process is initiated by the formation of the primary N—H⋯O hydrogen bonds, which then guide the subsequent arrangement of the molecules, influenced by other weaker interactions. The stability and directionality of these hydrogen bonds make them a powerful tool in crystal engineering for building extended supramolecular architectures. nih.govacs.org
Table 1: Hydrogen Bonding Motifs in Related Benzamide Derivatives
| Compound Name | Hydrogen Bond Type | Supramolecular Motif | Reference |
|---|---|---|---|
| 4-methoxy-N-phenylbenzamide | N—H⋯O | C(4) chains | nih.gov |
| 3-methyl-N-(4-methylphenyl)benzamide | N—H⋯O | Infinite chains | nih.gov |
| N-(4-methylphenyl)benzamide | N—H⋯O | Chains | researchgate.net |
| N-(4-hydroxy-3-methoxybenzyl)benzamide | N—H⋯O, O—H⋯O | Stabilized crystal structure | nih.gov |
π-π Stacking Interactions and Aromatic Stacking Motifs in Solid State
In the molecular structure of many N-arylbenzamides, the two aromatic rings (the benzoyl ring and the N-phenyl ring) are significantly twisted relative to each other. The dihedral angle between the planes of these rings is a key determinant of potential intramolecular or intermolecular π-π interactions. For example, in 4-methoxy-N-phenylbenzamide, this angle is 65.18°. nih.gov In 3-methyl-N-(4-methylphenyl)benzamide, the dihedral angle is 70.06°. nih.govresearchgate.net These large twist angles generally preclude intramolecular π-stacking and instead favor intermolecular stacking arrangements.
In the crystal structure of N-(4-hydroxy-3-methoxybenzyl)benzamide, a weak π-π stacking interaction is observed between parallel hydroxymethoxybenzene rings of adjacent molecules, with a face-to-face distance of 3.531 Å. nih.gov The presence and nature of substituents on the aromatic rings can modulate the electronic properties of the π-system and, consequently, the strength and geometry of these stacking interactions. mdpi.com These interactions play a vital role in the formation of layered or columnar structures, complementing the chain motifs generated by hydrogen bonds.
Table 2: Dihedral Angles in Benzamide Derivatives
| Compound Name | Dihedral Angle Between Aromatic Rings | Central Amide Twist Angles (degrees) | Reference |
|---|---|---|---|
| 4-methoxy-N-phenylbenzamide | 65.18° | 30.62 and 34.70 | nih.gov |
| 3-methyl-N-(4-methylphenyl)benzamide | 70.06° | 30.24 and 40.16 | nih.govresearchgate.net |
| N-(4-methylphenyl)benzamide | 63.41° | 20.5 (with benzene (B151609) ring) | researchgate.net |
| N-(4-hydroxy-3-methoxybenzyl)benzamide | 75.11° | 5.0 (with C1-benzene ring) | nih.gov |
Co-crystallization and Polymorphic Forms
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Benzamide itself is known to have multiple polymorphic forms, some of which are highly disordered. acs.org For instance, benzamide has at least four known forms (I, II, III, and IV), with Form I being the most stable. acs.org The study of these forms reveals significant complexity, including the presence of stacking faults and disorder, which can complicate structural characterization. acs.orgacs.org
While specific studies on the polymorphic forms of 4-methoxy-N-(3-methylphenyl)benzamide are not widely reported, the behavior of the parent benzamide suggests that substituted derivatives could also exhibit polymorphism. The subtle balance of intermolecular forces means that minor changes in crystallization conditions (e.g., solvent, temperature) could lead to different packing arrangements.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. This strategy is a cornerstone of crystal engineering. By selecting co-formers that can establish strong and specific non-covalent interactions (like hydrogen bonds or halogen bonds) with the target molecule, it is possible to create novel crystalline solids with improved properties. For benzamide derivatives, co-crystallization could be explored using co-formers containing complementary functional groups, such as carboxylic acids or other hydrogen bond donors/acceptors, to generate new supramolecular assemblies.
Crystal Engineering Principles for Designing Advanced Supramolecular Architectures
Crystal engineering aims to design and synthesize functional solid-state structures based on an understanding of intermolecular interactions. acs.org For benzamide derivatives, the primary tools of crystal engineering are the predictable N—H⋯O hydrogen bonds and the more subtle π-π stacking and C—H⋯O/π interactions.
One key principle is the use of robust supramolecular synthons, like the amide-amide hydrogen bond, to build a primary structural motif. This primary structure can then be modified by altering the peripheral substituents on the aromatic rings. For example, substituting hydrogen with fluorine in benzamide crystals has been shown to suppress disorder without changing the fundamental packing motif, demonstrating a strategy to improve crystal quality. acs.org
The introduction of different functional groups can also steer the supramolecular assembly toward specific dimensionalities. As seen in related sulfonamide systems, the choice of substituent can direct the formation of a one-dimensional, two-dimensional, or three-dimensional architecture. nih.gov For example, C—H⋯π interactions can link one-dimensional hydrogen-bonded chains into two-dimensional layers, while additional C—H⋯O interactions can consolidate the packing into a 3D network. nih.govresearchgate.net By strategically placing substituents that can act as donors or acceptors for these weaker interactions, it is possible to design advanced supramolecular architectures with a higher degree of control and complexity. mdpi.com This approach allows for the rational design of materials with specific network topologies and, consequently, desired physical properties.
Advanced Applications in Materials Science and Chemical Biology
Materials Science Applications of Benzamide (B126) Scaffolds
The structural rigidity and interactive potential of the benzamide core are actively exploited in the creation of novel materials with tailored macroscopic properties. These applications range from hybrid composites to functional polymers and advanced nanomaterial interfaces.
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are composites that combine the distinct properties of organic and inorganic components at a molecular or nanometric level to generate synergistic functionalities. researchgate.netub.edumdpi.com The organic part, often a polymer, typically provides flexibility, light weight, and processability, while the inorganic component, such as silica (B1680970) or metallic oxides, contributes mechanical strength, thermal stability, and bioactivity. researchgate.netmdpi.com
Benzamide scaffolds are well-suited for integration into these hybrid systems. The amide linkage is capable of forming strong hydrogen bonds, which can promote adhesion and controlled interaction between the organic and inorganic phases. science.gov The aromatic rings can be functionalized to covalently bond with surface-modified inorganic particles, ensuring a robust and stable interface. This integration aims to create a new class of smart biomaterials for applications like tissue regeneration, where the material must be both biocompatible and structurally sound. researchgate.netub.edu For instance, the development of hybrid materials for bone regeneration often involves associating an organic phase with an inorganic one, like calcium phosphates, to mimic the natural composition of bone. ub.edu
Utilization in Polymeric Systems and Liquid Crystals
The incorporation of benzamide derivatives into polymeric structures and liquid crystals allows for the creation of materials with highly ordered domains and specific functionalities.
Polymeric Systems: Benzamide derivatives can be incorporated into polymers, either as part of the main chain or as pendant side groups. A notable example is the use of polyethylene (B3416737) glycol (PEG) as a soluble polymer support for the synthesis of alkynyl benzamide derivatives. acs.org This method highlights the compatibility of the benzamide structure with polymer chemistry, enabling the development of functional polymers with tailored properties.
Liquid Crystals: The rigid, rod-like structure inherent to many benzamide derivatives makes them excellent candidates for forming liquid crystal (LC) phases. mdpi.comlookchem.compageplace.de These materials exhibit states of matter with properties intermediate between those of conventional liquids and solid crystals. Research has shown that specifically designed twin-dendritic benzamides can self-assemble into supramolecular cylindrical structures that then organize into a columnar hexagonal liquid crystalline phase. science.gov Similarly, symmetric bis-benzamide dimers have been synthesized that exhibit enantiotropic mesogenic behavior, meaning they can form liquid crystal phases upon both heating and cooling. lookchem.com The stability and nature of these phases can be fine-tuned by modifying the flexible spacer length connecting the benzamide units. lookchem.com
| Benzamide Derivative Type | System | Key Finding | Reference |
|---|---|---|---|
| Twin-dendritic benzamide | Liquid Crystal | Self-assembles into supramolecular cylinders which organize into a columnar hexagonal (Φh) liquid crystalline phase. | science.gov |
| Symmetric bis-benzamides | Liquid Crystal | Exhibited enantiotropic mesogenic behavior, with thermal stability up to 360°C. Increased methylene (B1212753) spacer length decreased melting temperatures. | lookchem.com |
| Alkynyl benzamide derivatives | Polymeric System | Successfully synthesized using polyethylene glycol (PEG) 4000 as a soluble polymer support, demonstrating integration into polymer systems. | acs.org |
Surface Modification and Integration into Nanomaterials
The surface modification of nanomaterials is critical for preventing their agglomeration and ensuring their stable dispersion and integration into larger matrices, such as polymer nanocomposites. researchgate.netfrontiersin.org This functionalization can be achieved through both covalent and non-covalent interactions. frontiersin.org
Benzamide derivatives, including 4-methoxy-N-(3-methylphenyl)benzamide, possess chemical features that make them suitable for surface modification. The aromatic rings can facilitate non-covalent attachment to the surface of carbon-based nanomaterials via π-π stacking interactions. Furthermore, the benzamide scaffold can be readily functionalized with specific anchoring groups like thiols (for gold surfaces), silanes (for silica or oxide surfaces), or carboxylic acids and amines, enabling strong, covalent attachment. researchgate.netnih.govresearchgate.net This tailored surface chemistry allows for the precise control of the interface between the nanoparticle and its environment, which is crucial for applications in drug delivery, nanostructured catalysts, and advanced composite materials. frontiersin.orgacs.orgrsc.org
Chemical Biology: Probing Molecular Mechanisms
In chemical biology, small molecules are indispensable tools for interrogating complex biological systems. The benzamide scaffold is a recurring motif in many biologically active compounds, serving as a foundation for designing molecular probes to elucidate protein function and biological pathways.
Elucidation of Molecular Interactions with Biological Targets for Mechanistic Understanding
Understanding how a molecule interacts with its biological target is fundamental to pharmacology and chemical biology. Benzamide derivatives have been identified as modulators of several important classes of biological targets. nih.govnih.govmdpi.comnih.gov
Histone Deacetylases (HDACs): Numerous benzamide derivatives are potent inhibitors of HDACs, a class of enzymes crucial for epigenetic regulation. nih.govacs.orgtandfonline.com These inhibitors typically feature a structure that allows them to chelate the zinc ion within the enzyme's active site, leading to cell-cycle arrest and apoptosis in cancer cells. nih.govgoogle.com Computational docking simulations and structure-activity relationship (SAR) studies have been used to understand these interactions and design more potent and selective inhibitors. science.govtandfonline.comresearchgate.net
Glutamate (B1630785) Receptors: A class of benzamide compounds known as "ampakines" act as positive allosteric modulators of the AMPA-type ionotropic glutamate receptor. mdpi.comnih.govnih.gov These molecules bind to a site on the receptor distinct from the glutamate binding site, modifying its kinetics to enhance synaptic responses. nih.gov Different benzamide modulators can have distinct effects, for instance, by preferentially accelerating channel opening or slowing channel closing, highlighting the subtle yet profound impact of molecular structure on biological function. nih.gov
Other Enzymes and Receptors: The benzamide scaffold has been used to develop inhibitors for a wide range of other targets, including tyrosinase, glucokinase, and human nucleoside-triphosphate diphosphohydrolases (NTPDases). nih.govnih.govresearchgate.netvjs.ac.vn Additionally, they have been investigated as antiprion agents, demonstrating binding affinity for the human prion protein PrP(C) and inhibiting its pathological conversion. nih.gov
| Target Class | Specific Target Example(s) | Mode of Action | Reference |
|---|---|---|---|
| Epigenetic Enzymes | Histone Deacetylases (HDAC1, HDAC2, HDAC3, HDAC8) | Inhibition via zinc chelation in the active site | science.govnih.govacs.orgtandfonline.com |
| Ionotropic Receptors | AMPA-type Glutamate Receptors | Positive allosteric modulation | mdpi.comnih.gov |
| Metabolic Enzymes | Glucokinase (GK) | Activation | nih.gov |
| Metabolic Enzymes | Tyrosinase | Inhibition | researchgate.netvjs.ac.vn |
| Pathological Proteins | Prion Protein (PrPC) | Binding and inhibition of conversion to PrPSc | nih.gov |
Design and Application of this compound as Mechanistic Probes in Chemical Biology
A chemical probe is a small molecule designed to selectively engage a specific biological target, enabling the study of that target's function in a cellular or organismal context. chemicalprobes.org Based on the established activity of related compounds, this compound could serve as a foundational structure for developing such probes.
Given the prevalence of benzamides as HDAC inhibitors, a primary application would be to test this compound for activity against this enzyme class. nih.govacs.org If it shows potent and selective inhibition for a particular HDAC isozyme, it could be used as a probe to dissect the specific roles of that isozyme in gene regulation and disease.
To enhance its utility as a probe, the molecule could be further modified. For example, incorporating a photoreactive group or a latent electrophile would allow for covalent modification and permanent labeling of its target protein, facilitating target identification and validation. escholarship.org Alternatively, attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, would enable visualization of the target's subcellular localization or its isolation from complex biological mixtures for proteomic analysis. The development of such specialized tools from the core this compound scaffold would provide powerful reagents for advancing our mechanistic understanding of fundamental biological processes. escholarship.org
Future Perspectives and Emerging Research Directions
Current Challenges and Opportunities in N-Substituted Benzamide (B126) Synthesis
The synthesis of N-substituted benzamides, including structures like 4-methoxy-N-(3-methylphenyl)benzamide, has traditionally relied on well-established but sometimes limited methods. Conventional approaches often face challenges, particularly for certain substrate classes. For instance, the synthesis of primary benzamides can be hampered by the low nucleophilicity of ammonia (B1221849) and the operational difficulties of handling it as a gas. sigmaaldrich.comsigmaaldrich.com Similarly, the availability of efficient formylating agents for producing N-arylformamides can be restricted. sigmaaldrich.comsigmaaldrich.com
However, these challenges are paving the way for significant opportunities, primarily through the development of novel catalytic systems. A major breakthrough is the use of photoredox/nickel dual catalysis. sigmaaldrich.com This method allows for the direct C-C or C-N coupling of aryl halides with formamide, providing a versatile route to unprotected benzamides and N-arylformamides. sigmaaldrich.com The selectivity of this system can be controlled by the choice of photocatalyst and base, offering a sustainable and atom-economical platform for synthesizing a wide range of benzamide derivatives. sigmaaldrich.com This approach has demonstrated excellent functional group tolerance, making it suitable for late-stage functionalization in drug discovery. sigmaaldrich.com
Another area of opportunity lies in the direct functionalization of formamides through N-H/C-H bond activation, which provides modular access to structurally diverse benzamides. sigmaaldrich.com Furthermore, methods for the controllable molecular editing of 2-amino-N-substituted benzamides are emerging, enabling the site-selective synthesis of complex heterocyclic structures. chemicalbook.com These advancements are crucial for expanding the chemical space accessible to researchers and for the efficient production of novel benzamide-based compounds.
Advancements in Computational Methodologies for Benzamide Systems
Computational chemistry has become an indispensable tool in the study and development of benzamide systems. Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes and affinities of benzamide-based ligands to biological targets. sigmaaldrich.com These methods have been instrumental in the design of novel inhibitors for enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). sigmaaldrich.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that establishes a statistical correlation between the chemical structures of benzamides and their biological activities. This allows for the prediction of the activity of new compounds and helps in prioritizing synthetic efforts.
More advanced computational methodologies are also being applied to benzamide systems. For instance, the integration of quantum mechanical (QM) calculations with computer-aided molecular design (CAMD) frameworks, known as QM-CAMD, is being used to design optimal solvents for reactions involving benzamides, potentially enhancing reaction kinetics. Additionally, computational methods are being developed to better understand and predict crystal structures and to manage molecular flexibility and disorder in solid-state benzamides, which is crucial for their application in advanced materials. These computational advancements are accelerating the discovery and optimization of benzamide-based molecules for a variety of applications.
Interdisciplinary Research Avenues in Advanced Materials and Mechanistic Chemical Biology
The unique structural and electronic properties of benzamides make them attractive candidates for interdisciplinary research, particularly at the interface of advanced materials and mechanistic chemical biology.
In the realm of advanced materials, the ability of benzamides to form ordered structures through hydrogen bonding is being explored. Research has shown that even minor modifications, such as fluorine substitution, can suppress disorder in benzamide crystals, which is a significant step towards the rational design of molecular materials with specific electronic and mechanical properties. The study of polymorphism in benzamides is also a key area, as different crystalline forms can exhibit distinct physical properties.
In mechanistic chemical biology, N-substituted benzamides are being investigated for their potential to modulate the function of key cellular proteins. For example, novel benzamide derivatives are being designed as inhibitors of PARP-1, an enzyme crucial for DNA damage repair. Computational docking studies have been used to elucidate the binding interactions of these inhibitors within the catalytic pocket of PARP-1. Other research has focused on developing benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, with the aim of creating new antimicrobial agents. These studies often involve a combination of synthesis, biological evaluation, and computational modeling to understand the structure-activity relationships and the mechanism of action at a molecular level.
Strategic Development of Novel Benzamide Scaffolds with Tunable Properties
The development of novel benzamide scaffolds with finely tuned properties is a major focus of current research. The goal is to create molecules with enhanced efficacy, selectivity, and improved physicochemical properties. One strategy involves the creation of conformationally locked benzamide derivatives to improve binding affinity and stability.
The introduction of specific functional groups is another key approach. For instance, the incorporation of fluorine atoms into benzamide scaffolds has been shown to increase binding affinity to biological targets and improve other important drug-like properties. The strategic placement of different substituents on the aromatic rings of the benzamide core allows for a detailed analysis of structure-activity relationships, guiding the design of more potent and selective compounds. sigmaaldrich.comsigmaaldrich.com
Researchers are also exploring the use of benzamides as a versatile platform for the development of multi-target ligands, which can interact with multiple biological targets simultaneously. sigmaaldrich.com This approach is particularly promising for the treatment of complex diseases like cancer and Alzheimer's disease. sigmaaldrich.com The ease of synthesis and the ability to introduce a wide variety of substituents make benzamides an ideal scaffold for the development of new therapeutic agents and functional materials with tailored properties. sigmaaldrich.com
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing 4-methoxy-N-(3-methylphenyl)benzamide?
Answer: Characterization typically involves:
- Nuclear Magnetic Resonance (NMR): For elucidating hydrogen (¹H) and carbon (¹³C) environments to confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns, ensuring synthesis accuracy .
- Infrared Spectroscopy (IR): Identifies functional groups like amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- X-ray Crystallography: For resolving crystal structure ambiguities using programs like SHELX .
Q. What safety precautions are critical when handling this compound?
Answer:
- Mutagenicity Assessment: Ames testing (e.g., Ames II) is recommended, as benzamide derivatives may exhibit mutagenic potential .
- Hazard Analysis: Conduct risk assessments for reagents (e.g., acyl chlorides, solvents) using guidelines from Prudent Practices in the Laboratory .
- PPE: Use fume hoods, nitrile gloves, and lab coats to mitigate exposure risks .
Q. What are the key steps in synthesizing this compound?
Answer: A typical pathway involves:
Amide Coupling: React 4-methoxybenzoic acid derivatives (e.g., acyl chlorides) with 3-methylaniline in dichloromethane (DCM) with a base (e.g., Na₂CO₃) .
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Optimization: Control reaction temperature (0–25°C) and stoichiometry to minimize byproducts like unreacted starting materials .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- SHELX Refinement: Use SHELXL for small-molecule refinement to model bond lengths, angles, and thermal displacement parameters .
- ORTEP Visualization: Employ ORTEP-III to generate 3D thermal ellipsoid plots, identifying torsional strains or disordered substituents .
- Twinned Data Analysis: For challenging crystals, SHELXPRO can handle twinning and high-resolution data to improve accuracy .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases) based on the methoxy and methylphenyl groups’ hydrophobicity .
- Enzyme Inhibition Assays: Measure IC₅₀ values in dose-response studies using purified enzymes (e.g., proteases) and fluorogenic substrates .
- Comparative Studies: Test structural analogs (e.g., replacing methoxy with ethoxy) to evaluate substituent effects on activity .
Q. How can researchers address discrepancies in reported biological activities across studies?
Answer:
- Dose-Response Replication: Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Metabolic Stability Tests: Use liver microsomes to assess if differences arise from compound degradation .
- Structural Confirmation: Re-analyze disputed samples via XRD or NMR to rule out isomer contamination .
Q. What strategies optimize the synthetic yield of this compound?
Answer:
- Catalyst Screening: Test coupling agents (e.g., DCC vs. EDC) to enhance amide bond formation efficiency .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reaction kinetics .
- In-line Monitoring: Use FTIR or HPLC to track reaction progress and terminate at peak yield .
Notes
- Structural analogs (e.g., thiadiazole or oxadiazole derivatives) provide insights into activity modulation .
- Mutagenicity data (Ames testing) must guide safe handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
